molecular formula C7H4F4O3S B6243472 2-(trifluoromethyl)phenyl fluoranesulfonate CAS No. 2241233-80-5

2-(trifluoromethyl)phenyl fluoranesulfonate

Cat. No.: B6243472
CAS No.: 2241233-80-5
M. Wt: 244.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)phenyl fluoranesulfonate is a chemical compound that features a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further bonded to a fluoranesulfonate group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of phenyl derivatives using trifluoromethylating agents under specific reaction conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(trifluoromethyl)phenyl fluoranesulfonate may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(trifluoromethyl)phenyl fluoranesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)phenyl fluoranesulfonate involves its interaction with molecular targets through its trifluoromethyl and fluoranesulfonate groups. The trifluoromethyl group can participate in various chemical reactions, including radical and nucleophilic reactions, which can lead to the formation of different products. The fluoranesulfonate group can also interact with various nucleophiles, leading to substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(trifluoromethyl)phenyl fluoranesulfonate include:

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and fluoranesulfonate groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable reagent in various chemical reactions and applications.

Properties

CAS No.

2241233-80-5

Molecular Formula

C7H4F4O3S

Molecular Weight

244.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.